7-ÉTHYL-10-HYDROXYCAMPTOTHÉCINE,98per cent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

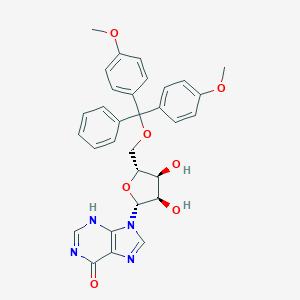

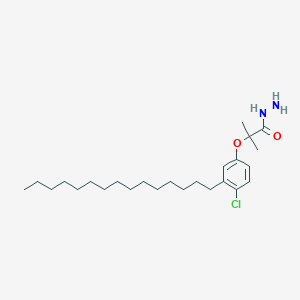

La 12-Éthyl-9-hydroxycamptothécine est un dérivé de la camptothécine, un produit naturel isolé de l'arbre chinois Camptotheca acuminata . Ce composé est connu pour ses puissantes propriétés anticancéreuses et est principalement utilisé en recherche scientifique pour sa capacité à inhiber la topoisomérase I de l'ADN .

Applications De Recherche Scientifique

12-Ethyl-9-hydroxycamptothecin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and modification of camptothecin derivatives.

Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mécanisme D'action

Mode of Action

SN-38 inhibits DNA topoisomerase I, halting DNA synthesis and causing frequent DNA single-strand breaks . It also acts as a potent and reversible inhibitor of BRD4 . The entrapment of SN-38 in liposomes results in a more stable and soluble form of the drug, allowing for increased affinity to lipid membranes and improved delivery of the drug to tumor sites .

Pharmacokinetics

The entrapment of sn-38 in liposomes results in a more stable and soluble form of the drug, which improves its bioavailability .

Action Environment

The efficacy and stability of SN-38 can be influenced by environmental factors. For instance, the solubility of SN-38 can be improved by forming complexes with certain ligands, which can enhance its delivery to tumor sites . Additionally, the safety data sheet for 7-Ethyl-10-Hydroxycamptothecin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions indicate that the compound’s action can be influenced by its physical state and exposure conditions .

Analyse Biochimique

Biochemical Properties

7-Ethyl-10-Hydroxycamptothecin interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription . This inhibition leads to frequent DNA single-strand breaks . Furthermore, it has been characterized as a potent and reversible inhibitor of BRD4, a protein that plays a key role in regulating gene expression .

Cellular Effects

7-Ethyl-10-Hydroxycamptothecin has significant effects on various types of cells and cellular processes. It has been found to have high potency and selectivity against human colorectal cancer cell line HCT116 . It can bind BRD4 in human leukemic cell K562 and inhibit cell growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Ethyl-10-Hydroxycamptothecin involves its binding interactions with biomolecules and changes in gene expression. It binds to DNA topoisomerase I and inhibits its function, leading to DNA single-strand breaks . It also binds to BRD4, inhibiting its function and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, 7-Ethyl-10-Hydroxycamptothecin induces metabolic disturbances in the central nervous system . It also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .

Dosage Effects in Animal Models

The effects of 7-Ethyl-10-Hydroxycamptothecin vary with different dosages in animal models. For instance, one study found that a dosage of 20 mg/kg/day via intraperitoneal injection induced metabolic disturbances in the central nervous system of male mice .

Metabolic Pathways

7-Ethyl-10-Hydroxycamptothecin is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .

Transport and Distribution

The transport and distribution of 7-Ethyl-10-Hydroxycamptothecin within cells and tissues are facilitated by its entrapment in liposomes, which results in a more stable and more soluble form of the drug . This allows for increased affinity of the compound to lipid membranes and improved delivery of the drug to tumor sites .

Subcellular Localization

Given its potent inhibitory effects on DNA topoisomerase I and BRD4, it is likely that it localizes to the nucleus where these targets reside .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 12-Éthyl-9-hydroxycamptothécine implique plusieurs étapes, à partir de la camptothécineLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter ces modifications .

Méthodes de production industrielle : La production industrielle de la 12-Éthyl-9-hydroxycamptothécine est souvent réalisée par des voies semi-synthétiques, à partir de la camptothécine extraite naturellement. Le processus implique plusieurs étapes de purification pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : La 12-Éthyl-9-hydroxycamptothécine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou pour créer des dérivés pour des études complémentaires .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en conditions basiques ou acides pour introduire différents groupes fonctionnels.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la 12-Éthyl-9-hydroxycamptothécine, chacun avec des activités biologiques potentiellement uniques .

4. Applications de la recherche scientifique

La 12-Éthyl-9-hydroxycamptothécine a un large éventail d'applications dans la recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans le contrôle de la qualité.

5. Mécanisme d'action

Le principal mécanisme d'action de la 12-Éthyl-9-hydroxycamptothécine implique l'inhibition de la topoisomérase I de l'ADN. Cette enzyme est cruciale pour soulager la tension torsionnelle de l'ADN pendant la réplication et la transcription. En stabilisant le complexe entre la topoisomérase I et l'ADN, la 12-Éthyl-9-hydroxycamptothécine induit des dommages à l'ADN, conduisant à l'arrêt du cycle cellulaire et à l'apoptose .

Composés similaires :

Camptothécine : Le composé parent, connu pour ses puissantes propriétés anticancéreuses.

Topotécan : Un dérivé hydrosoluble utilisé en clinique pour traiter le cancer de l'ovaire et le cancer à petites cellules du poumon.

Irinotécan : Un autre dérivé utilisé dans le traitement du cancer colorectal.

Unicité : La 12-Éthyl-9-hydroxycamptothécine est unique en raison de ses modifications spécifiques, qui améliorent sa solubilité et son activité biologique par rapport à la camptothécine. Ces modifications réduisent également certains des effets secondaires associés à la camptothécine, ce qui en fait un composé précieux pour des recherches supplémentaires et des applications thérapeutiques potentielles.

Comparaison Avec Des Composés Similaires

Camptothecin: The parent compound, known for its potent anticancer properties.

Topotecan: A water-soluble derivative used clinically for treating ovarian and small cell lung cancer.

Irinotecan: Another derivative used in the treatment of colorectal cancer.

Uniqueness: 12-Ethyl-9-hydroxycamptothecin is unique due to its specific modifications, which enhance its solubility and biological activity compared to camptothecin. These modifications also reduce some of the side effects associated with camptothecin, making it a valuable compound for further research and potential therapeutic applications.

Propriétés

IUPAC Name |

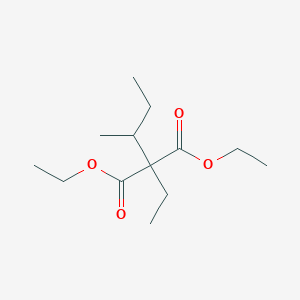

(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUQFLSWWSXTSZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-Undecylcalix[4]resorcinarene monohydrate](/img/structure/B54279.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)